molecular formula C19H16 B12551267 9-(Penta-1,3-dien-1-YL)anthracene CAS No. 144101-74-6

9-(Penta-1,3-dien-1-YL)anthracene

Cat. No.: B12551267
CAS No.: 144101-74-6
M. Wt: 244.3 g/mol
InChI Key: XRSZJNKIUUJBLO-UHFFFAOYSA-N
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Description

9-(Penta-1,3-dien-1-yl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Penta-1,3-dien-1-yl)anthracene typically involves the following steps:

    Starting Materials: Anthracene and penta-1,3-dien-1-yl halide.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.

    Catalysts: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction.

    Procedure: The anthracene is first deprotonated using a strong base, such as sodium hydride, to form the anthracene anion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 9-(Penta-1,3-dien-1-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-(Penta-1,3-dien-1-yl)anthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(Penta-1,3-dien-1-yl)anthracene involves:

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.

    9-Phenylanthracene: A compound with a phenyl group at the 9th position, used in similar applications.

    9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.

Uniqueness: 9-(Penta-1,3-dien-1-yl)anthracene is unique due to the presence of the penta-1,3-dien-1-yl group, which enhances its electronic and optical properties, making it suitable for advanced applications in optoelectronics and photonics .

Properties

CAS No.

144101-74-6

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

9-penta-1,3-dienylanthracene

InChI

InChI=1S/C19H16/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h2-14H,1H3

InChI Key

XRSZJNKIUUJBLO-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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